molecular formula C17H20Cl2N2O2 B6701612 N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride

N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride

Cat. No.: B6701612
M. Wt: 355.3 g/mol
InChI Key: JUZOMPQTHZSUFX-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a methylaminoacetamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2.ClH/c1-19-11-16(21)20-17(14-8-3-4-9-15(14)18)12-6-5-7-13(10-12)22-2;/h3-10,17,19H,11H2,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZOMPQTHZSUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC(C1=CC(=CC=C1)OC)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the acylation of the amine with 2-(methylamino)acetyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)-(3-hydroxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride
  • N-[(2-bromophenyl)-(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride
  • N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]-2-(ethylamino)acetamide;hydrochloride

Uniqueness

N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and methoxyphenyl groups allows for diverse chemical reactivity and potential interactions with biological targets. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

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